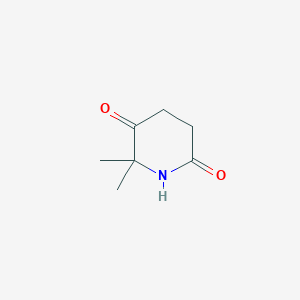

6,6-Dimethylpiperidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,6-Dimethylpiperidine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 6th position and two carbonyl groups at the 2nd and 5th positions

Mécanisme D'action

Target of Action

The primary targets of 6,6-Dimethylpiperidine-2,5-dione are yet to be fully identified. It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The mode of action of this compound is not fully understood. The denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT). These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the compound has a molecular weight of 14117 , which may influence its bioavailability.

Result of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, indicating that they likely have significant biological effects .

Action Environment

It’s known that the compound is stored at -10 degrees celsius , indicating that temperature may play a role in its stability.

Analyse Biochimique

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired dione. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 6,6-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

6,6-Dimethylpiperidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparaison Avec Des Composés Similaires

2,6-Dimethylpiperidine: A related compound with similar structural features but different reactivity and applications.

Piperidine-2,5-dione: Lacks the methyl groups at the 6th position, resulting in different chemical properties and uses.

2,6-Dimethylpiperazine-2,5-dione: Another structurally similar compound with distinct biological and chemical characteristics.

Uniqueness: Its dual carbonyl groups and methyl substitutions make it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Activité Biologique

6,6-Dimethylpiperidine-2,5-dione, also known as piperidin-2,5-dione , is a cyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with two methyl groups at the 6-position and a diketone functional group at the 2 and 5 positions. Its molecular formula is C7H11NO2 with a molecular weight of approximately 141.17 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In a study involving Alzheimer's disease models, the compound was shown to reduce oxidative stress markers and improve cognitive function as measured by memory tests . The proposed mechanism involves inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical study on mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and improved survival rates compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to microbial growth and cancer cell proliferation.

- Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cellular stress responses.

- Antioxidant Activity : The diketone structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Propriétés

IUPAC Name |

6,6-dimethylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGBOOMLTYNBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.